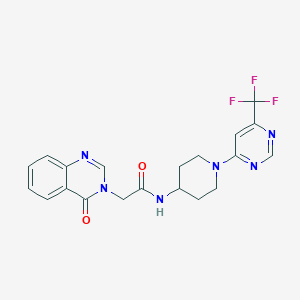

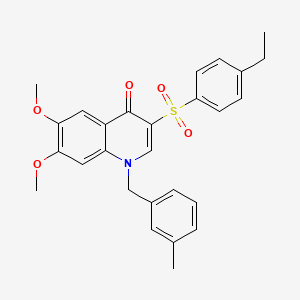

![molecular formula C20H19N3O2S B2508399 3-(3-methoxyphenyl)-2-(propylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 536706-82-8](/img/structure/B2508399.png)

3-(3-methoxyphenyl)-2-(propylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "3-(3-methoxyphenyl)-2-(propylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one" is a derivative of the pyrimido[5,4-b]indol-4-one family, which is a class of heterocyclic compounds. These compounds are of interest due to their potential biological activities and their structural complexity. The methoxy and propylthio substituents on the compound suggest modifications that could impact its chemical behavior and possibly its biological activity.

Synthesis Analysis

The synthesis of related pyrimido[5,4-b]indol-4-one derivatives has been reported using an efficient approach that avoids the use of thiophosgene, a harmful air pollutant. Instead, di-2-pyridyl thionocarbonate (DPT) is used to prepare the key isothiocyanate compound. The cyclization of thiosemicarbazide derivatives is then carried out using powdery copper/copper(I) iodide as a catalyst, leading to the formation of the desired indole derivatives . Although the specific synthesis of "3-(3-methoxyphenyl)-2-(propylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one" is not detailed, the methodologies described could potentially be adapted for its synthesis.

Molecular Structure Analysis

X-ray diffraction studies have been used to investigate the structure of related compounds, such as 1-(4-methoxyphenyl)-3-phenoxy-4-methylthio-4-methoxyimino-2-azetidinones. These studies reveal that such compounds can crystallize in a monoclinic system and provide detailed information about the molecular geometry, including bond lengths and angles . This type of analysis is crucial for understanding the three-dimensional arrangement of atoms within the molecule, which can influence its reactivity and interactions with biological targets.

Chemical Reactions Analysis

The reactivity of compounds with similar structural motifs has been explored. For instance, 3-(4-substitutedphenyl)aminoisoxazol-5(2H)-ones, when reacted with triethylamine, can rearrange to form imidazo[1,2-a]pyridines and indoles . The presence of a methoxy group on the phenyl ring can influence the outcome of such reactions, leading to a mixture of products. This suggests that the methoxy group in "3-(3-methoxyphenyl)-2-(propylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one" could also affect its chemical reactivity in a similar manner.

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic compounds like "3-(3-methoxyphenyl)-2-(propylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one" are influenced by their molecular structure. The presence of electron-donating methoxy groups and electron-withdrawing thioether groups can affect the compound's solubility, melting point, and stability. The solid-state structure, as determined by X-ray diffraction, can also provide insights into the intermolecular interactions that may occur in the crystalline state . These properties are essential for understanding the compound's behavior in different environments and can guide its application in various fields, such as pharmaceuticals or materials science.

Aplicaciones Científicas De Investigación

Synthesis Techniques

- Research on the synthesis of 5H-pyrimido[5,4-b]indole derivatives, including compounds similar to 3-(3-methoxyphenyl)-2-(propylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one, has been conducted. These derivatives are formed through reactions with aryl isocyanates, aryl isothiocyanates, and cyanamides (Shestakov et al., 2009).

- Novel methods for synthesizing oxo pyrimido pyrimidine derivatives have been explored. This includes the conversion of chalcones into various pyrimidine derivatives, which are structurally related to the compound of interest (Jadhav et al., 2022).

Chemical Properties and Reactions

- Research into the annelation of a pyridine or pyrimidine ring into an indole ring has been conducted, leading to the synthesis of β-, γ-carbolines and pyrimido[4,5-b]indole derivatives, closely related to the target compound (Molina & Fresneda, 1988).

- Studies on the synthesis of 5H-pyrido[4, 3-b]indole derivatives have provided insights into the chemical properties and potential reactions of similar compounds (Somei et al., 1998).

Potential Biological Activities

- Investigations into pyrimido[5,4-b]indole derivatives have revealed their potential as potent and selective alpha 1 adrenoceptor ligands, suggesting possible biological activities for similar compounds (Russo et al., 1991).

- The antitumor activity of certain pyrimido[5,4-b]indole derivatives has been studied, indicating potential medicinal applications for compounds in this class (Nguyen et al., 1990).

Safety And Hazards

The compound’s potential hazards would be assessed. This could involve looking at its toxicity, flammability, and environmental impact.

Direcciones Futuras

Based on the results of these analyses, future research directions might be suggested. This could involve further studies to better understand the compound’s properties, potential applications, or ways to improve its synthesis.

Please consult with a professional chemist or a relevant expert for accurate information. This is a general guide and may not apply to all compounds.

Propiedades

IUPAC Name |

3-(3-methoxyphenyl)-2-propylsulfanyl-5H-pyrimido[5,4-b]indol-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O2S/c1-3-11-26-20-22-17-15-9-4-5-10-16(15)21-18(17)19(24)23(20)13-7-6-8-14(12-13)25-2/h4-10,12,21H,3,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLMWFIMFBYMXSM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC1=NC2=C(C(=O)N1C3=CC(=CC=C3)OC)NC4=CC=CC=C42 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-methoxyphenyl)-2-(propylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

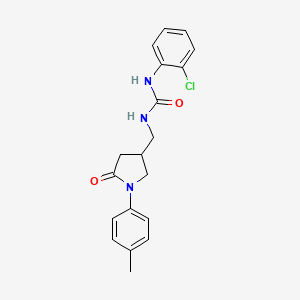

![4-[(3-Fluoro-2-nitrophenoxy)methyl]piperidine hydrochloride](/img/structure/B2508318.png)

![1-((2-chloro-6-fluorobenzyl)thio)-4-(4-fluorobenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/no-structure.png)

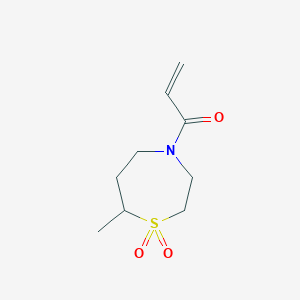

![(Z)-2-cyano-3-(2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2508323.png)

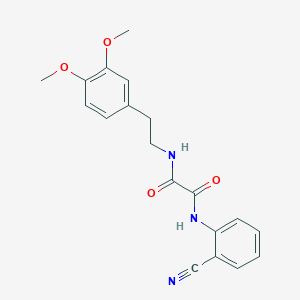

![N-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3,4-dimethylbenzamide](/img/structure/B2508324.png)

![1-(2-Oxabicyclo[2.1.1]hexan-1-yl)ethanol](/img/structure/B2508325.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)acetamide](/img/structure/B2508329.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[2-(3,4-dimethoxyphenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide](/img/structure/B2508335.png)

![6-Fluoro-1-[(2-fluorophenyl)methyl]-3-(4-fluorophenyl)sulfonylquinolin-4-one](/img/structure/B2508336.png)

![2-(4-(dimethylamino)phenyl)-9-(4-fluorophenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2508338.png)